N-(1-adamantyl)-3-nitrobenzamide
Description
N-(1-Adamantyl)-3-nitrobenzamide is a benzamide derivative featuring a 3-nitrobenzoyl group linked to a 1-adamantylamine moiety.
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
N-(1-adamantyl)-3-nitrobenzamide |
InChI |
InChI=1S/C17H20N2O3/c20-16(14-2-1-3-15(7-14)19(21)22)18-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,18,20) |
InChI Key |
SZQHBRHLKJOHEK-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
7.3 [ug/mL] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N-(1-adamantyl)-3-nitrobenzamide exhibits promising biological activities that make it a candidate for drug development. The adamantyl group enhances lipophilicity and cellular permeability, which is advantageous for therapeutic applications.
- Anticancer Activity : Research indicates that compounds with adamantyl moieties can interact with specific molecular targets involved in cancer progression. The nitro group may undergo reduction within cells, leading to the formation of reactive intermediates that can bind to proteins involved in tumor growth. This suggests potential applications in developing anticancer agents.
- Antimicrobial Properties : The compound's structure allows it to interact with bacterial membranes or specific enzymes, potentially leading to antimicrobial effects. Studies on similar adamantyl derivatives have shown effectiveness against various pathogens, indicating that this compound could be explored for similar uses .
Materials Science
In materials science, this compound is noted for its stability and reactivity, which can be harnessed in the development of advanced materials.
- Polymer Chemistry : The compound can serve as a building block for polymer synthesis. Its unique structural features allow for modifications that can enhance the properties of polymers, such as thermal stability and mechanical strength. Research on related compounds has demonstrated their utility in creating high-performance materials .
- Nanotechnology : The incorporation of adamantyl groups into nanomaterials has been studied for applications in drug delivery systems. The ability of these compounds to encapsulate drugs and facilitate their release at targeted sites is an area of ongoing research .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis.
- Synthetic Routes : The synthesis often involves the reaction of 1-adamantylamine with 3-nitrobenzoic acid under controlled conditions, yielding the desired amide product. This method highlights the compound's role as a versatile synthetic intermediate in organic chemistry .
- Reactivity : The nitro group can participate in various chemical reactions, including reductions and substitutions, making this compound a valuable starting material for synthesizing more complex molecules .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Comparison with Similar Compounds
Structural and Functional Insights
- Adamantyl vs. Aryl Groups : The adamantyl group in this compound introduces significant steric bulk compared to simpler aryl substituents (e.g., 3-methylphenyl or 3-chlorophenyl). This bulk may improve binding to hydrophobic protein pockets but could reduce aqueous solubility .
- Hybrid Structures : Compounds like N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide combine multiple functional groups, which may enhance target selectivity but complicate synthesis .
Q & A
Q. What are the common synthetic routes for preparing N-(1-adamantyl)-3-nitrobenzamide?
The synthesis typically involves multi-step organic reactions , including:
- Nitration : Introduction of a nitro group to a benzene derivative using strong acids (e.g., concentrated sulfuric acid and nitric acid) .
- Amidation : Coupling of 3-nitrobenzoyl chloride with 1-adamantylamine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .
- Purification : Column chromatography or recrystallization to isolate the product.
Key challenges include optimizing reaction conditions (temperature, solvent) to avoid side reactions like over-nitration or decomposition of the adamantyl group .
Q. How is this compound characterized post-synthesis?
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between adamantyl and nitrobenzamide groups) .
Advanced Research Questions
Q. What crystallographic data and Hirshfeld surface analyses exist for nitrobenzamide derivatives?
- Crystal Structure : Derivatives like N-(4-methylphenylsulfonyl)-3-nitrobenzamide exhibit planar nitrobenzamide cores with intermolecular hydrogen bonds (N–H⋯O) stabilizing the lattice .
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., O⋯H contacts dominate in nitrobenzamides, contributing to 40–50% of surface interactions) .
- Molecular Electrostatic Potential (MEP) : Predicts reactive sites for electrophilic/nucleophilic attacks, aiding in functionalization strategies .
Q. How does the adamantyl group influence the compound’s biological activity and pharmacokinetics?
- Lipophilicity : The adamantyl group enhances membrane permeability, as seen in adamantane-containing antivirals .
- Metabolic Stability : Adamantyl’s rigidity may reduce cytochrome P450-mediated metabolism, prolonging half-life .
- Bioactivity : Structural analogs with adamantyl groups show anti-inflammatory and anticancer potential via kinase inhibition (e.g., MAPK or PI3K pathways) .
Q. How can researchers resolve contradictory data in biological assays involving nitrobenzamide derivatives?
- Control Variables : Standardize assay conditions (e.g., solvent/DMSO concentration, cell line viability) .
- Structural Comparisons : Compare with analogs (e.g., N-(3-chlorophenyl)-4-nitrobenzamide) to isolate the adamantyl group’s role .
- Dose-Response Studies : Perform IC50/EC50 titrations to rule out off-target effects at high concentrations .
Q. What computational methods are used to study this compound’s molecular interactions?
- Molecular Docking : Predict binding modes to targets like Factor Xa (e.g., docking scores < -8 kcal/mol suggest strong affinity) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling : Relate substituent effects (e.g., nitro position) to bioactivity using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
